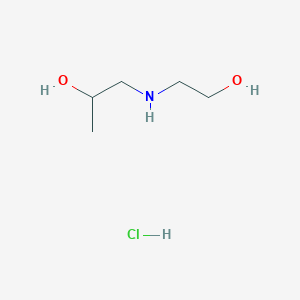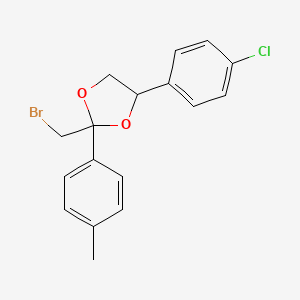![molecular formula C7H11NO3 B14606624 Methyl 2-[(2-oxopropyl)amino]prop-2-enoate CAS No. 58178-07-7](/img/structure/B14606624.png)
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with an appropriate amine under controlled conditions. One common method includes the use of a base catalyst to facilitate the addition of the amine to the acrylate. The reaction is usually carried out in a solvent such as methanol or ethanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Substitution: Sodium methoxide in methanol at 25-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acrylate: A simpler ester with similar reactivity but lacks the amine group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Methyl methacrylate: Contains an additional methyl group on the acrylate moiety, leading to different reactivity and applications.
Uniqueness
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters or amines. This dual functionality makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
58178-07-7 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl 2-(2-oxopropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)4-8-6(2)7(10)11-3/h8H,2,4H2,1,3H3 |
Clé InChI |
QZCFAUQFXXRHIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CNC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
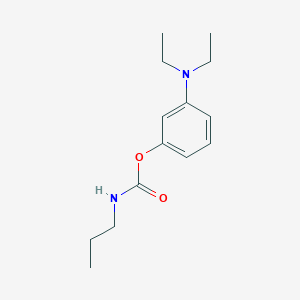
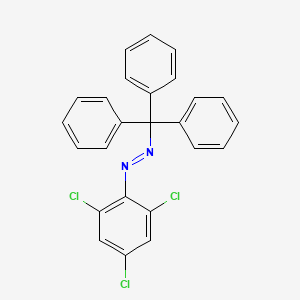
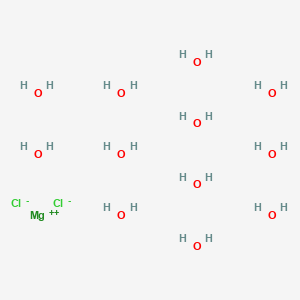
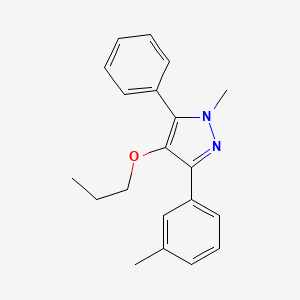
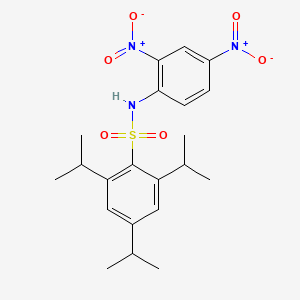
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

